molecular formula C12H8FN3O2S B2433184 N-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 942007-41-2

N-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2433184
CAS No.: 942007-41-2
M. Wt: 277.27
InChI Key: DDCADGPQNYTIBA-UHFFFAOYSA-N
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Description

N-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining a fluorinated benzothiazole ring with a methylisoxazole carboxamide moiety. Such compounds are often explored for their potential biological activities and applications in various scientific fields.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 4-fluoroaniline with carbon disulfide and chlorine in the presence of a base to form 4-fluorobenzothiazole.

    Synthesis of the Isoxazole Ring: The isoxazole ring is often prepared by cyclization of an appropriate precursor, such as a β-keto ester, with hydroxylamine.

    Coupling Reaction: The final step involves coupling the 4-fluorobenzothiazole with the isoxazole derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the carboxamide group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzothiazole ring, especially at positions activated by the fluorine substituent.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Halogenated derivatives of the benzothiazole ring.

Scientific Research Applications

N-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Comparison with Similar Compounds

Similar Compounds

    N-(benzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide: Lacks the fluorine substituent, which may affect its binding affinity and biological activity.

    N-(4-chlorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide: Contains a chlorine substituent instead of fluorine, potentially altering its chemical reactivity and biological properties.

    N-(4-methylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide: Features a methyl group instead of fluorine, which can influence its hydrophobicity and interaction with biological targets.

Uniqueness

The presence of the fluorine atom in N-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide can significantly enhance its biological activity and binding affinity compared to similar compounds. Fluorine’s electronegativity and small size allow for unique interactions with biological molecules, making this compound particularly interesting for further research and development.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN3O2S/c1-6-5-8(16-18-6)11(17)15-12-14-10-7(13)3-2-4-9(10)19-12/h2-5H,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCADGPQNYTIBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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